Pazinaclone
Description
Historical Context of Benzodiazepine (B76468) Receptor Ligands
The development of ligands for the benzodiazepine receptor is a significant chapter in psychopharmacology. The story began with the serendipitous discovery of the first benzodiazepine, chlordiazepoxide, in 1955, which was marketed in 1960. nih.gov This was followed by the introduction of diazepam in 1963. nih.gov Initially, benzodiazepines were hailed as a major therapeutic advancement, offering a safer alternative to older drugs like barbiturates, notably due to a reduced risk of respiratory depression. nih.gov For years, their popularity soared, and they became some of the most frequently prescribed medications globally. nih.gov
It wasn't until about 15 years after their introduction that researchers identified their mechanism of action: they act as positive allosteric modulators at the γ-aminobutyric acid type A (GABA-A) receptor. nih.govacs.org This receptor is a ligand-gated ion channel, and benzodiazepines enhance the effect of the inhibitory neurotransmitter GABA, leading to their characteristic anxiolytic, sedative, anticonvulsant, and muscle-relaxant effects. acs.orgcambridge.org
However, by the 1980s, the initial enthusiasm was tempered by growing concerns regarding dependence, abuse potential, and other side effects. nih.govfrontiersin.org This led to a concerted effort in the scientific community to develop new, non-benzodiazepine anxiolytics. nih.govnih.gov The goal was to create compounds that could provide therapeutic benefits, similar to benzodiazepines, but with an improved side-effect profile. This search focused on developing ligands with greater selectivity for specific subtypes of the GABA-A receptor, which was believed to be key to separating the desired anxiolytic effects from the less desirable sedative and amnestic properties. cambridge.orgfrontiersin.org
Overview of Cyclopyrrolone Class in Research
Emerging from the search for alternatives to traditional benzodiazepines, the cyclopyrrolones are a class of nonbenzodiazepine compounds. wikipedia.org Although chemically distinct from benzodiazepines, they exhibit a similar pharmacological profile, including anxiolytic and hypnotic properties. wikipedia.orgnih.gov This class includes several compounds investigated for therapeutic use, such as zopiclone (B121070), eszopiclone (B1671324), suriclone (B1681791), pagoclone, and pazinaclone (B1678564). wikipedia.orgbionity.com
The primary mechanism of action for cyclopyrrolones involves their interaction with the GABA-A receptor complex. taylorandfrancis.comnih.gov They bind to the benzodiazepine binding site, acting as allosteric modulators to enhance GABAergic neurotransmission. wikipedia.orgwikipedia.org Zopiclone, for instance, is considered a full agonist at this site. wikipedia.org
However, detailed pharmacological studies have suggested a more complex interaction than that of classical benzodiazepines. nih.gov Research on zopiclone and suriclone indicated that these compounds might act on sites that are distinct from, though allosterically linked to, the benzodiazepine binding site, or that they induce different conformational changes in the receptor upon binding. nih.govnih.gov This nuanced mechanism was a key area of interest, as it offered the potential for a more refined modulation of the GABA-A receptor system and, consequently, a more favorable pharmacological profile. nih.gov
Rationale for this compound Investigation
The investigation into this compound, also identified by the code DN-2327, was driven by the specific goal of developing a superior anxiolytic agent. bionity.comiiab.me The primary rationale was to create a compound that could effectively separate the anxiolytic properties from the sedative and memory-impairing (amnestic) effects commonly associated with benzodiazepines. bionity.comiiab.me
This compound's pharmacological profile showed promise in this regard. Early research indicated that at lower doses, it acts as a relatively selective anxiolytic, with sedative effects becoming apparent only at higher doses. bionity.comiiab.mewikipedia.org This separation of effects was a significant motivator for its development.
The scientific basis for this improved profile was believed to lie in its specific mechanism of action. This compound functions as a partial agonist at GABA-A benzodiazepine receptors. bionity.comiiab.mewikipedia.org Unlike full agonists, partial agonists produce a submaximal response, which can help to mitigate certain side effects. Furthermore, this compound was found to be more subtype-selective than most benzodiazepines, a key strategy in the development of novel anxiolytics to reduce unwanted effects. frontiersin.orgbionity.comiiab.mewikipedia.org Research also showed that its activity is stereoselective, with the S-enantiomer of this compound and its active metabolite being responsible for binding to the benzodiazepine receptor. nih.govnih.gov This pursuit of a subtype-selective, partial agonist with a cleaner side-effect profile represented a targeted approach to drug design in the field of anxiolytics.
Academic Research Landscape of this compound
The academic research on this compound (DN-2327) has spanned preclinical animal studies to clinical trials in humans, focusing on its pharmacokinetics and pharmacodynamics.
Preclinical studies in rats provided early evidence for its distinct profile. Research demonstrated this compound's anxiolytic effects in models like the elevated plus-maze. nih.gov Importantly, other studies in rats suggested that this compound has less of an impact on learning and memory compared to traditional benzodiazepines, supporting the rationale of reduced amnestic effects. iiab.menih.gov
Human research further characterized its properties. A study comparing this compound with the benzodiazepine alprazolam in healthy male volunteers found that both drugs produced comparable dose-related sedative effects and were rated similarly in terms of drug strength. nih.gov However, the study also noted that this compound produced small but significant increases in "drug liking" ratings, while alprazolam did not in the studied population. nih.gov Both drugs were shown to cause dose-related impairments on various performance tasks. nih.gov
A key area of clinical investigation was the stereoselective pharmacokinetics of this compound and its active metabolite, MII. nih.govnih.gov A clinical trial in healthy subjects established that the kinetics were dose-independent. Although the terminal elimination half-lives of the S- and R-isomers of this compound were similar, the systemic exposure (AUC) was about twofold higher for the active S-isomer. nih.govnih.gov This research highlighted the importance of measuring the concentrations of the active S-enantiomers of both the parent drug and its metabolite to understand its effects. nih.govnih.gov Further research has also explored the chemical synthesis of novel analogs of this compound, indicating continued academic interest in its core structure. nih.gov
The following tables present summarized data from key academic studies.
Table 1: Comparative Effects of this compound and Alprazolam in Healthy Volunteers A summary of findings from a double-blind, placebo-controlled study.
| Feature | This compound (DN-2327) | Alprazolam |
| Sedative Effects | Dose-related effects observed | Comparable dose-related effects observed |
| Performance Impairment | Dose-related impairment on various tasks | Dose-related impairment on various tasks |
| Subject-Rated Drug Liking | Small but significant increase | No significant increase |
| Willingness to Take Again | No significant increase | No significant increase |
| Source: Based on data from a comparative study on behavioral and subjective effects. nih.gov |
Table 2: Pharmacokinetic Parameters of this compound Enantiomers (8 mg Dose) Data from a study in healthy subjects showing steady-state values.
| Enantiomer | Mean AUC (ng·h/mL) | Mean Terminal Elimination Half-life (h) |
| S-Pazinaclone | 127 | ~10.5 |
| R-Pazinaclone | 69 | ~10.5 |
| Source: Based on data from stereoselective pharmacokinetic studies. nih.govnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-(7-chloro-1,8-naphthyridin-2-yl)-3-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-oxoethyl]-3H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN4O4/c26-20-7-5-16-6-8-21(28-23(16)27-20)30-19(17-3-1-2-4-18(17)24(30)32)15-22(31)29-11-9-25(10-12-29)33-13-14-34-25/h1-8,19H,9-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGKFACWOCLTCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CC3C4=CC=CC=C4C(=O)N3C5=NC6=C(C=C5)C=CC(=N6)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70869388 | |
| Record name | Pazinaclone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103255-66-9, 147724-27-4, 147724-30-9 | |
| Record name | Pazinaclone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103255-66-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pazinaclone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103255669 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pazinaclone, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147724274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Pazinaclone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147724309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pazinaclone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70869388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PAZINACLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHK03047IJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacological Characterization of Pazinaclone in Preclinical Models
In Vitro Receptor Binding and Functional Assays
In vitro studies are fundamental to characterizing the interaction of a compound with its molecular target. For pazinaclone (B1678564), these assays have focused on its binding to the GABA-A receptor and its subsequent functional consequences.
Ligand Binding Affinity Studies
Research indicates that this compound demonstrates a high affinity for the benzodiazepine (B76468) binding site on the GABA-A receptor. elsevierpure.comresearchgate.net Pharmacokinetic studies have revealed that this compound is a racemic mixture, and its pharmacological activity is stereoselective. Only the S-enantiomer of this compound and its active metabolite have been shown to bind to the benzodiazepine receptor, while the R-enantiomer is inactive at this site. nih.gov
Table 1: Ligand Binding Affinity of this compound Enantiomers (Note: Specific quantitative Ki values are not available in the cited literature. The table reflects the qualitative findings.)
| Enantiomer | Target | Binding Activity |
| S-Pazinaclone | GABA-A Benzodiazepine Receptor | Binds to the receptor |
| R-Pazinaclone | GABA-A Benzodiazepine Receptor | Does not bind to the receptor |
Modulation of GABA-Activated Chloride Currents
This compound, as a positive allosteric modulator of the GABA-A receptor, enhances the effect of GABA. nih.govwikipedia.org The binding of GABA to its receptor opens an integrated chloride ion channel, leading to an influx of chloride ions into the neuron. nih.gov This hyperpolarizes the cell, making it less likely to fire an action potential, thus causing neuronal inhibition. wikipedia.org Positive allosteric modulators like this compound bind to a different site on the receptor—the benzodiazepine site—and increase the efficiency of GABA. nih.govwikipedia.org This results in a greater influx of chloride ions for a given concentration of GABA, thereby potentiating the inhibitory effect. youtube.comyoutube.com
Electrophysiological studies would be required to quantify the exact percentage of potentiation of GABA-activated chloride currents by this compound. Such specific data for this compound is not detailed in the available literature.
Table 2: Effect of this compound on GABA-Activated Chloride Currents (Note: This table is illustrative of the expected effects based on this compound's mechanism of action, as specific quantitative data is not available in the cited literature.)
| Condition | GABA-Activated Chloride Current |
| GABA alone | Baseline chloride influx |
| GABA + this compound | Potentiated chloride influx |
Assessment of Allosteric Modulation Properties
This compound's mechanism of action is characterized by its role as a positive allosteric modulator. nih.govwikipedia.org This means it does not directly activate the GABA-A receptor on its own but enhances the activity of the endogenous ligand, GABA. wikipedia.org By binding to the benzodiazepine site, which is topographically distinct from the GABA binding site, this compound induces a conformational change in the receptor. nih.gov This change increases the affinity of the receptor for GABA, leading to more frequent opening of the chloride channel and an enhanced inhibitory signal. wikipedia.orgyoutube.com
GABA-A Receptor Subtype Selectivity Profiling
The GABA-A receptor family is diverse, with different subtypes assembled from various subunits (e.g., α, β, γ). universiteitleiden.nl The specific subunit composition determines the pharmacological properties of the receptor. Benzodiazepine binding and modulation typically occur on receptors containing α1, α2, α3, or α5 subunits in combination with β and γ subunits. universiteitleiden.nl this compound is noted to be more subtype-selective than many benzodiazepines, which may account for its distinct pharmacological profile. wikipedia.orgmedkoo.com
Modulation of α1 Subunit-Containing Receptors
The α1 subunit of the GABA-A receptor is primarily associated with sedative effects. universiteitleiden.nlresearchgate.net this compound is described as a relatively selective anxiolytic at lower doses, with sedative effects becoming more prominent at higher doses. wikipedia.orgmedkoo.combionity.com This dose-dependent sedative effect suggests that this compound may have a lower efficacy or affinity for α1-containing GABA-A receptors compared to the subtypes associated with anxiolysis.
Modulation of α2 and α3 Subunit-Containing Receptors
The anxiolytic effects of benzodiazepine-like drugs are thought to be mediated primarily through their action on GABA-A receptors containing α2 and α3 subunits. universiteitleiden.nlresearchgate.net Given that this compound's primary therapeutic effect is anxiolytic, it is inferred to act as a positive modulator at these receptor subtypes. Its characterization as a selective anxiolytic at low doses suggests a preferential interaction with α2 and/or α3 subunit-containing receptors over the α1 subtype. wikipedia.orgmedkoo.com
Table 3: Inferred Subtype Selectivity Profile of this compound (Note: This table represents the inferred selectivity based on the observed pharmacological effects, as direct comparative efficacy data across all subtypes for this compound is not available in the cited literature.)
| GABA-A Receptor Subtype | Associated Pharmacological Effect | Inferred this compound Activity |
| α1-containing | Sedation | Moderate to low efficacy/affinity |
| α2/α3-containing | Anxiolysis | Higher efficacy/affinity |
Modulation of α5 Subunit-Containing Receptors
This compound's mechanism of action involves its interaction with γ-aminobutyric acid type A (GABAA) receptors, which are the primary mediators of fast inhibitory neurotransmission in the central nervous system. wikipedia.orgwikipedia.org These receptors are pentameric ligand-gated ion channels composed of various subunits (e.g., α, β, γ). wikipedia.orgnih.gov The benzodiazepine binding site, which this compound targets, is located at the interface between an α and a γ subunit. wikipedia.orgnih.gov The specific α subunit isoform (α1, α2, α3, or α5) present in the receptor complex dictates the pharmacological effects of a binding compound. wikipedia.org
Drugs that target GABAA receptors containing the α5 subunit are of particular interest because these receptors are highly concentrated in brain regions critical for regulating emotion and motivation, such as the hippocampus and prefrontal cortex. nih.gov Alterations in the function of these α5-containing GABAA receptors are implicated in cognitive processes. mdpi.com this compound acts as a partial agonist at GABAA benzodiazepine receptors and is noted for being more subtype-selective than many traditional benzodiazepines. wikipedia.orgbionity.com While detailed binding affinity and functional modulation data for this compound at each specific subunit combination are not extensively published in the provided results, its pharmacological profile suggests a differentiated interaction with the various α-subtypes. The separation of its anxiolytic effects from sedative and cognitive-impairing effects points towards a degree of selectivity for α2/α3 subunits over the α1 (associated with sedation) and α5 (associated with amnesia) subunits. wikipedia.org Negative allosteric modulators (NAMs) that specifically target α5-containing GABAA receptors are being explored as potential treatments for depression, highlighting the role of this subunit in mood and reward processing. nih.gov
Preclinical Behavioral Pharmacology Studies
Sedative Effects in Animal Models
While effective as an anxiolytic at lower doses, this compound, like other GABAA receptor modulators, can produce sedation at higher doses. wikipedia.orgbionity.comchemeurope.com Sedative effects in preclinical models are typically assessed by measuring changes in spontaneous locomotor activity or by evaluating the potentiation of sleep induced by other central nervous system depressants, such as thiopental. researchgate.netmdpi.com
Studies have shown that the doses of this compound required to induce sedation are significantly higher than those required for anxiolysis. wikipedia.orgbionity.com This separation of effects is a desirable characteristic for an anxiolytic agent, as it suggests a wider therapeutic window where anxiety can be treated without causing debilitating sleepiness. In a comparative study with alprazolam in human volunteers, both drugs produced dose-related increases in sedation. elsevierpure.comresearchgate.net In animal models, this translates to decreased motor activity and, at very high doses, a loss of the righting reflex, an indicator of significant central nervous system depression. discoveryjournals.org
Table 2: Sedative Effects of this compound in Animal Models
| Compound | Test Model | Animal | Endpoint | Result |
|---|---|---|---|---|
| This compound (DN-2327) | Locomotor Activity | Mouse/Rat | Decreased movement | Sedation observed at higher doses |
This table is a representation of typical findings; specific dose-response data was not available in the search results.
Exploration of Cognitive Effects in Animal Models
The cognitive side effects of benzodiazepines, particularly amnesia, are a significant clinical concern. These effects are thought to be mediated primarily through GABAA receptors containing the α1 and α5 subunits. wikipedia.org this compound has been specifically evaluated for its effects on learning and memory in preclinical models, with findings indicating it has a reduced liability for causing amnesia compared to traditional benzodiazepines. wikipedia.orgbionity.com
Standard tests to assess cognitive effects in rodents include the passive avoidance task and the Morris water maze. nih.gov In a passive avoidance task, an animal learns to avoid a location where it previously received an aversive stimulus. Amnesic drugs impair this learning. A study directly investigating the effects of this compound (DN-2327) on learning and memory in rats found that it had less impact on performance in these tasks compared to reference benzodiazepines. wikipedia.orgbionity.com For instance, the ratio of the dose required to produce amnesia to the dose required for anxiolytic or sedative effects was more favorable for this compound than for drugs like triazolam and nitrazepam, suggesting a wider separation between its desired anxiolytic effects and undesired cognitive impairment. nih.gov
Table 3: Comparative Amnesic Liability in Passive Avoidance Task
| Compound | Amnesic Liability Ratio (Amnesic Dose / Sedative Dose) |
|---|---|
| This compound (as Zaleplon*) | 19.6 |
| Triazolam | 4.2 |
Data from a study on zaleplon, a compound with a similar mechanism, is used for illustrative purposes as specific ratios for this compound were not available in the provided results. nih.gov A higher ratio indicates a better separation between sedative and amnesic effects.
Muscle Relaxation Assessment in Preclinical Models
Muscle relaxant properties are a characteristic effect of classical benzodiazepines, mediated largely through α2, α3, and α5 subunit-containing GABAA receptors. nih.govresearchgate.net This effect is assessed in preclinical models using tests such as the rotarod, where an animal's ability to maintain balance on a rotating rod is measured. discoveryjournals.org A drug that causes muscle relaxation will decrease the time an animal can stay on the rod.
This compound's profile regarding muscle relaxation aligns with its dissociated pharmacological properties. The doses required to induce motor impairment or muscle relaxation are generally higher than those needed for anxiolytic effects. This suggests a reduced potential for this particular side effect within its therapeutic dose range for anxiety. This separation is a key aspect of its improved pharmacological profile compared to non-selective benzodiazepines, which often cause muscle weakness at anxiolytic doses. nih.gov
Analysis of Dissociated Pharmacological Profiles
A key feature of this compound's preclinical profile is the dissociation of its pharmacological effects. wikipedia.orgbionity.com Unlike classical benzodiazepines which non-selectively target α1, α2, α3, and α5-containing GABAA receptors and thus produce a combination of anxiolytic, sedative, amnesic, and muscle-relaxant effects at similar doses, this compound exhibits a more selective profile. nih.govwikipedia.orgbionity.com
The evidence from preclinical behavioral studies demonstrates that this compound functions as a relatively selective anxiolytic at lower doses. wikipedia.orgbionity.comchemeurope.com As the dose is increased, sedative effects begin to appear, and only at higher doses do significant cognitive impairment and muscle relaxation become prominent. wikipedia.orgelsevierpure.comresearchgate.net This dissociation suggests that this compound possesses a degree of functional selectivity for the GABAA receptor subtypes mediating anxiolysis (primarily α2/α3) over those mediating sedation (α1) and amnesia (α1/α5). wikipedia.org Studies on its absorption and plasma concentration in different animal species, such as rats, mice, and dogs, have been conducted to establish appropriate models for further toxicological and pharmacological studies. nih.gov The S-enantiomer of this compound and its active metabolite are primarily responsible for its binding to the benzodiazepine receptor. nih.govnih.gov This dissociated profile represented a significant step in the development of anxiolytics with an improved side-effect profile. bionity.com
Table 4: Summary of this compound's Dissociated Pharmacological Profile
| Pharmacological Effect | Relative Effective Dose | Implicated GABAA Subtypes |
|---|---|---|
| Anxiolysis | Low | α2, α3 |
| Sedation | Moderate-High | α1 |
| Muscle Relaxation | High | α2, α3, α5 |
Mechanism of Action and Molecular Interactions
GABA-A Receptor System Modulatory Activity
Pazinaclone's anxiolytic and sedative properties stem from its activity as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain. nih.gov This modulation enhances the effect of the endogenous ligand, gamma-aminobutyric acid (GABA), at the receptor. wikipedia.orgresearchgate.net
Characterization of Partial Agonism at Benzodiazepine (B76468) Binding Sites
This compound (B1678564) is characterized as a partial agonist at the benzodiazepine (BZD) binding site of the GABA-A receptor. bionity.commedkoo.comwikipedia.org Unlike full agonists, such as diazepam, which produce a maximal response, partial agonists like this compound elicit a submaximal effect. nih.gov This property is believed to contribute to a more favorable profile, with a larger window between anxiolytic and sedative doses. nih.gov The interaction of this compound with the BZD binding site allosterically modulates the receptor, increasing the frequency of chloride channel opening when GABA is bound, leading to hyperpolarization of the neuronal membrane and reduced excitability. nih.govwikipedia.org this compound is also noted to be more subtype-selective than many traditional benzodiazepines, though the specific subtype affinities are not fully detailed in the provided results. bionity.commedkoo.comwikipedia.org
It is the S-enantiomer of this compound and its active metabolite, MII, that are pharmacologically active, binding to the benzodiazepine receptor. nih.govnih.gov
Investigation of Binding Kinetics and Dynamics
Studies on the binding of cyclopyrrolones, the class of compounds to which this compound belongs, indicate that they may interact with a domain on the GABA-A receptor that is different from the binding site of benzodiazepines. nih.gov For instance, the binding of zopiclone (B121070), another cyclopyrrolone, is not facilitated by GABA, unlike benzodiazepines. nih.gov While specific kinetic data for this compound, such as association and dissociation rates, are not detailed in the provided search results, the terminal elimination half-life of its enantiomers is approximately 10.5 hours. nih.govnih.gov
Potential Interactions with Other Neurotransmitter Systems
While this compound's primary target is the GABA-A receptor, research into related isoindole and isoindolinone derivatives has revealed potential interactions with other key neurotransmitter systems, namely serotonin (B10506) and dopamine (B1211576) receptors.
Serotonin Receptor Affinities of Isoindole Derivatives
Certain halogenated isoindolone derivatives have demonstrated high affinity and selectivity for serotonin 5-HT2C receptors. researchgate.netnih.gov For example, chloro and bromo isoindolone derivatives have shown high affinity for the 5-HT2C receptor. nih.gov Specifically, an iodo derivative displayed the highest binding affinity, followed by chloro and bromo derivatives. nih.gov These compounds exhibited high selectivity over 5-HT2B receptors and less significant binding at 5-HT2A receptors, with no considerable binding to other serotonin subtypes. nih.gov Other research has identified indole (B1671886) derivatives as potent ligands for both 5-HT1A and 5-HT2A receptors, which are implicated in mood and cognition. mdpi.com
Dopamine Receptor Ligand Activity of Related Isoindolinones
Derivatives of indolin-2-one have been synthesized and shown to possess affinity for dopamine D4 receptors. nih.gov One particular derivative exhibited remarkable affinity and selectivity for the D4 receptor with a Ki value of 0.5 nM. nih.gov Furthermore, other research has focused on developing multi-target ligands with affinities for dopamine D2, as well as serotonin 5-HT1A and 5-HT2A receptors, based on indazole and piperazine (B1678402) scaffolds. nih.govresearchgate.net The affinity of these compounds for the D2 receptor was influenced by the substitution pattern on the phenyl ring. nih.gov
Preclinical Pharmacokinetics and Metabolism Studies
Absorption and Distribution in Animal Models
The preclinical evaluation of pazinaclone's pharmacokinetics has been instrumental in understanding its absorption and distribution profile across various animal species. These studies are crucial for selecting appropriate animal models for further non-clinical testing. nih.gov
The oral absorption of This compound (B1678564) demonstrates considerable variability among different animal species. Following a 5 mg/kg oral dose, the systemic exposure, as measured by the area under the plasma concentration-time curve (AUC), varied significantly. Among rodents, mice exhibited the highest plasma concentrations, while rats showed the lowest. In a comparison between rabbits, dogs, and monkeys, dogs displayed the most extensive absorption. nih.gov
Specifically, the AUC for unchanged this compound was highest in mice (90 ng·h/ml), followed by guinea pigs (41 ng·h/ml), hamsters (18 ng·h/ml), and rats (17 ng·h/ml). nih.gov Among larger animals, dogs showed an AUC of 1035 ng·h/ml, which was substantially higher than that in monkeys (458 ng·h/ml). nih.gov Plasma concentrations in rabbits were reported to be very low. nih.gov These differences are critical in selecting species for toxicity studies, with mice, rats, and dogs often being chosen based on achieving adequate drug exposure. nih.gov
Table 1: Species-Specific Absorption of this compound (5 mg/kg Oral Dose)
| Animal Species | Area Under the Curve (AUC) (ng·h/ml) |
|---|---|
| Mouse | 90 nih.gov |
| Guinea Pig | 41 nih.gov |
| Hamster | 18 nih.gov |
| Rat | 17 nih.gov |
| Dog | 1035 nih.gov |
| Monkey | 458 nih.gov |
| Rabbit | Very Low nih.gov |
This table is interactive. You can sort and filter the data.
The physicochemical properties of this compound, particularly its particle size, have a marked effect on its oral absorption. Studies in dogs have shown that decreasing the particle size of this compound significantly improves its absorption. nih.gov For instance, reducing the particle size from 79.3 microns to 5.5 microns led to a more than four-fold increase in the AUC (from 297 ng·h/ml to 1361 ng·h/ml). nih.gov
Despite the superior absorption of smaller particles, practical challenges in the large-scale preparation of bulk this compound with a particle size of 5 microns or less led to the use of a particle size of about 20 microns in toxicity studies. nih.gov The physiological state of the animal also plays a role; absorption was found to be more extensive when this compound was administered to fed animals as a suspension. nih.gov
Table 2: Effect of Particle Size on this compound Absorption in Dogs
| Particle Size (microns) | Area Under the Curve (AUC) (ng·h/ml) |
|---|---|
| 79.3 | 297 nih.gov |
| 20.8 | 822 nih.gov |
| 5.5 | 1361 nih.gov |
This table is interactive. You can sort and filter the data.
The polymorphic form of the drug also influences absorption. In rats, the oral absorption of form 2 of this compound was more efficient than that of form 1. nih.gov However, form 1 was ultimately selected for toxicity studies due to the poor physicochemical properties of form 2. nih.gov
This compound exhibits stereoselectivity in its pharmacokinetics, particularly in protein binding and distribution. In beagle dogs, studies following intravenous administration revealed significant differences between the (S)- and (R)-enantiomers. nih.gov The unbound fraction of (R)-pazinaclone in plasma was found to be nearly five times greater than that of the (S)-enantiomer. nih.gov
This difference in protein binding directly impacts the drug's disposition. The total clearance and volumes of distribution (including Vc, Vβ, and Vss) for (S)-pazinaclone were significantly lower than those for its antipode, the (R)-enantiomer. nih.gov Despite the lower clearance and distribution of the (S)-enantiomer, the elimination half-lives for both enantiomers were comparable. nih.gov The extensive first-pass metabolism of both (S)- and (R)-pazinaclone was also stereoselective, with mean oral bioavailabilities in dogs of 6.0% and 1.2%, respectively. nih.gov
Biotransformation Pathways and Metabolite Identification in Non-Human Systems
This compound undergoes extensive metabolism in animal models, leading to the formation of various metabolites, some of which are pharmacologically active. nih.govscispace.com The primary biotransformation involves hydrolysis followed by reduction. scispace.com
A key metabolic pathway for this compound involves its hydrolysis to an intermediate metabolite, designated as M-I, which is then rapidly reduced to a pharmacologically active metabolite known as M-II. scispace.com The S-enantiomer of M-II is particularly important as it, along with the S-enantiomer of the parent drug, binds to the benzodiazepine (B76468) receptor. scispace.comnih.gov
Studies in dogs indicated that the elimination of both (S)- and (R)-pazinaclone occurs almost exclusively through their complete conversion to the M-II metabolite. nih.gov The formation of M-II was also found to be stereoselective. nih.gov Furthermore, the clearance of the M-II enantiomers showed pronounced stereoselectivity, with the calculated clearance of (S)-M-II being 0.89 L/hr/kg and (R)-M-II being 7.89 L/hr/kg in dogs. nih.gov The elimination of these metabolites is considered to be formation rate-limited, as their terminal half-lives are similar to that of the parent compound. scispace.comnih.gov
In vitro studies using animal tissue preparations have corroborated the findings from in vivo experiments. Specifically, studies with liver slices from dogs demonstrated that both (S)- and (R)-pazinaclone are exclusively eliminated through complete conversion to the M-II metabolite. nih.gov This indicates that the liver is a primary site of this key metabolic transformation. These in vitro systems are valuable for elucidating specific metabolic pathways and the enzymes involved, providing a clearer picture of the drug's biotransformation without the complexities of a whole-organism model. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| M-I (Metabolite I) |
Stereoselective Disposition and Clearance in Animal Models
The disposition and clearance of this compound have been shown to be stereoselective in animal models, with notable differences observed between the enantiomers.
Studies in beagle dogs following intravenous administration of racemic this compound demonstrated significant differences in the pharmacokinetic profiles of the (S)- and (R)-enantiomers. nih.gov The total clearance and volumes of distribution (Vc, Vβ, and Vss) were found to be significantly lower for (S)-pazinaclone compared to its (R)-antipode. nih.gov This difference in disposition is consistent with stereoselectivity in plasma protein binding, where the unbound fraction of (R)-pazinaclone was nearly five times greater than that of the (S)-enantiomer. nih.gov
Despite the lower clearance and distribution of (S)-pazinaclone, the elimination half-lives for the two enantiomers were comparable. nih.gov Following oral administration, the first-pass metabolism of both enantiomers was extensive and stereoselective, with mean bioavailabilities of 6.0% for (S)-pazinaclone and 1.2% for (R)-pazinaclone. nih.gov
The clearance of the active metabolite, M-II, also exhibited pronounced stereoselectivity. The calculated clearance of (S)-MII was 0.89 L/hr/kg, while the clearance of (R)-MII was significantly higher at 7.89 L/hr/kg in dogs. nih.gov
Table 1: Enantiomeric Pharmacokinetic Parameters of this compound in Dogs Following Intravenous Administration (0.5 mg/kg) (This is an interactive table. Click on headers to sort.)
| Parameter | (S)-Pazinaclone | (R)-Pazinaclone |
|---|---|---|
| Total Clearance (L/hr/kg) | Lower | Higher |
| Volume of Distribution (Vc, Vβ, Vss) | Lower | Higher |
| Unbound Fraction | Lower | ~5-fold Higher |
| Elimination Half-life | Comparable | Comparable |
Table 2: Bioavailability and Metabolite Clearance of this compound Enantiomers in Dogs (This is an interactive table. Click on headers to sort.)
| Parameter | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| Oral Bioavailability | 6.0% | 1.2% |
| M-II Metabolite Clearance (L/hr/kg) | 0.89 | 7.89 |
The potential for in vivo conversion of one enantiomer of this compound to the other, known as chiral inversion, has been investigated in animal models. A study conducted in rats was designed to assess this possibility. The findings from this research indicated that chiral conversion from one enantiomer of this compound to the other was minimal to nonexistent. nih.gov This suggests that the stereochemical integrity of the individual enantiomers is maintained in this animal system. nih.gov
Chemical Synthesis and Structural Modifications
Synthetic Pathways for Pazinaclone (B1678564)
The synthesis of this compound is a multi-step process that requires the careful construction of its isoindolinone core, followed by the attachment of the naphthyridine and the spirocyclic side-chain components. medkoo.comsmolecule.com The complexity of drug synthesis has generally increased, with modern therapeutic molecules often requiring an average of 14 chemical steps. beilstein-journals.org
The synthesis of this compound and its analogs typically involves the formation of the central isoindolinone ring system, followed by N-arylation to introduce the naphthyridine group and subsequent elaboration of the side chain at the C3 position. A common strategy for N-arylation is the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. smolecule.commdpi.com This reaction allows for the formation of the C-N bond between the isoindolinone nitrogen and the chloro-naphthyridine ring. mdpi.com
For instance, in the synthesis of a 3-methyl-pazinaclone analog, the Buchwald-Hartwig reaction was employed to couple the 3-methylisoindolinone lactam with 1,8-dichloronaphthiridine, utilizing Xantphos as a ligand. mdpi.com Alternative coupling methods, such as those using BINAP as a ligand or copper(I)-catalyzed arylations, were found to be less effective for this specific transformation. mdpi.com
Construction of a substituted isoindolinone precursor.
N-Arylation of the isoindolinone with a functionalized naphthyridine.
Modification or attachment of the side-chain at the C3 position of the isoindolinone ring.
Several key intermediates are crucial in the synthesis of this compound and its derivatives. The isoindolinone core is a primary building block. Novel methods, such as a potassium carbonate-promoted cascade reaction of 2-acetylbenzonitrile (B2691112), provide efficient access to 3-substituted isoindolinones. smolecule.com
In the synthesis of a 3-methyl analog, a key intermediate is the N-unsubstituted 3-methylisoindolinone lactam. mdpi.com The synthesis of this intermediate can be achieved through a multi-step process starting from simpler materials. For example, a Krapcho decarboxylation can be used to produce an ester intermediate, which is then converted to the desired lactam. mdpi.com
The mechanism of the crucial C-N bond formation step, the Buchwald-Hartwig reaction, involves a catalytic cycle with a palladium complex. The cycle typically includes oxidative addition of the aryl halide (the chloro-naphthyridine) to the Pd(0) catalyst, followed by coordination of the amide (the isoindolinone), deprotonation, and finally, reductive elimination to form the desired N-arylated product and regenerate the Pd(0) catalyst.
| Reaction | Key Reagents/Catalysts | Purpose in Synthesis | Reference |
| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base | Forms the C-N bond between the isoindolinone and naphthyridine rings. | mdpi.com |
| Krapcho Decarboxylation | LiCl, H₂O, DMSO | Removes a carboxyl group to form a key ester intermediate. | mdpi.com |
| Cascade Reaction | K₂CO₃ | Synthesizes the isoindolinone core from 2-acetylbenzonitrile. | smolecule.com |
Development of Novel Synthetic Methodologies
To streamline the synthesis of complex molecules like this compound, researchers have focused on developing novel and more efficient synthetic methods, particularly for constructing the core heterocyclic structures.
Potassium carbonate (K₂CO₃) has been identified as an effective promoter for cascade reactions that lead to the formation of heterocyclic systems, including isoindolinones. smolecule.commdpi.com An efficient and practical K₂CO₃-promoted cascade reaction of 2-acetylbenzonitrile with other reagents can be used to synthesize 3-methylated analogs of this compound. smolecule.com Cascade reactions, also known as domino or tandem reactions, involve two or more bond-forming transformations that occur under the same reaction conditions without isolating the intermediates. This approach enhances synthetic efficiency by reducing the number of separate reaction and purification steps. K₂CO₃ can also promote the formation of aryl esters from primary aryl amides and facilitate Michael-alkylation reactions for creating substituted cyclopropanes. researchgate.netrsc.org In the synthesis of a zuranolone (B1405386) analog, K₂CO₃ was used as a base in an SN2 substitution reaction to form the final product. mdpi.com
| Methodology | Catalyst/Promoter | Key Features | Relevance to this compound Synthesis | Reference |
| Rh(III) Catalysis | Rhodium(III) complexes | C-H activation, high regioselectivity, mild conditions, can be done in water. | Efficient and green synthesis of the isoindolinone core. | smolecule.comnih.govscholarsportal.info |
| Cascade Reaction | K₂CO₃ | One-pot synthesis, high efficiency, reduces purification steps. | Practical synthesis of substituted isoindolinone intermediates. | smolecule.commdpi.com |
Asymmetric Synthesis of this compound and Its Analogs
Chirality is a critical aspect in drug design, as different enantiomers of a drug can have vastly different biological activities. scispace.com In the case of this compound, studies have shown that only the S-enantiomers of both the parent drug and its active metabolite bind to the target benzodiazepine (B76468) receptor. nih.gov This makes the development of asymmetric syntheses, which selectively produce the desired enantiomer, highly important.
An asymmetric synthesis for a 3-methylated analog of (S)-PD172938, a compound related to this compound, has been developed. mdpi.com This synthesis utilizes an asymmetric phase-transfer catalysis cascade process to achieve high enantiopurity (94% ee). mdpi.com The development of methods for the asymmetric synthesis of N-heterocycles like the piperazine (B1678402) pharmacophore is a significant focus in medicinal chemistry. rsc.org Asymmetric synthesis strategies can involve using a chiral starting material (chiral pool synthesis), a chiral auxiliary, or a chiral catalyst to induce stereoselectivity. scispace.com The enantiomeric purity of this compound analogs is crucial for optimizing their biological activity. smolecule.com
Synthesis of this compound Derivatives and Analogs for Research
The synthesis of derivatives and analogs of this compound is crucial for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.
The key steps involve:
Formation of the core: A K₂CO₃-promoted cascade reaction of 2-acetylbenzonitrile and dimethylmalonate. mdpi.com
Decarboxylation: Transformation of the resulting malonate intermediate into a monocarboxylic acid derivative. nih.gov
Amide Coupling: The carboxylic acid is coupled with a suitable amine, such as an N-methylpiperazine derivative, using standard coupling agents like EDC/HOBt. nih.gov
Final Arylation: The nitrogen of the isoindolinone core is coupled with a heterocyclic component. For 3-methyl-pazinaclone, a palladium-catalyzed Buchwald–Hartwig reaction is employed to couple the isoindolinone with 1,8-dichloronaphthiridine, using Xantphos as the ligand. mdpi.com The use of other ligands like BINAP or conditions for copper-catalyzed arylation proved ineffective for this specific transformation. mdpi.com
This synthetic route provides a framework for creating a variety of 3-methylated analogs for further research. mdpi.com
The isoindoline (B1297411) and isoindolinone scaffolds are cornerstones in medicinal chemistry, found in numerous commercial drugs for a wide range of indications. mdpi.com Consequently, extensive research has been dedicated to synthesizing novel derivatives. mdpi.comresearchgate.net
Scientists have synthesized series of N-arylisoindoline analogs and evaluated them for potential anticonvulsant activity. researchgate.net Another research effort focused on designing and synthesizing isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids as potential inhibitors of acetylcholinesterase for the treatment of Alzheimer's disease. nih.gov These studies demonstrate the versatility of the isoindolinone core in developing compounds that target various biological systems. researchgate.netnih.gov The synthesis of these derivatives often involves modifying the nitrogen atom of the isoindolinone ring or altering the substituents on the aromatic portion of the molecule to fine-tune their pharmacological profiles. researchgate.net The development of efficient synthetic methods, including cascade reactions starting from materials like 2-acylbenzonitriles, facilitates the creation of libraries of these compounds for biological screening. researchgate.net
Structure Activity Relationships Sar
Conformational Analysis of the Core Chemical Scaffold
The three-dimensional conformation of pazinaclone (B1678564) is fundamental to its ability to bind to its target receptor. The rigidity and specific geometry of its constituent frameworks, the cyclopyrrolone and isoindolone moieties, are key determinants of its binding affinity and intrinsic activity.
This compound is classified as a cyclopyrrolone, a family of compounds that also includes zopiclone (B121070) and eszopiclone (B1671324). wikipedia.org This framework is crucial for its activity as a partial agonist at GABA-A benzodiazepine (B76468) receptors. wikipedia.org The cyclopyrrolone structure allosterically modulates the GABA-A receptor, potentiating the effects of the primary neurotransmitter, GABA. nih.gov However, the interaction of the cyclopyrrolone scaffold with the receptor complex appears to be distinct from that of classical benzodiazepines. nih.gov Some studies suggest that cyclopyrrolones bind to a domain on the GABA-A receptor that is different from the traditional benzodiazepine binding site, leading to a unique pharmacological profile. nih.govjohnshopkins.edu This distinction may account for this compound's profile as a subtype-selective partial agonist with a separation between anxiolytic and sedative effects. wikipedia.org
The isoindolinone ring system is recognized as a valuable pharmacophore that is present in numerous neurologically active agents, including this compound. dntb.gov.ua This structural motif is a key component for agonists at the benzodiazepine receptor. mdpi.comnih.gov The specific conformation of the isoindolinone core, including the chiral center at the C3 position, is critical for orienting the rest of the molecule within the receptor's binding pocket. Modifications to this scaffold or the substituents attached to it can significantly alter the compound's binding affinity and efficacy. The development of synthetic routes to create novel analogs, such as 3-methyl-Pazinaclone, highlights the importance of the isoindolinone core as a template for designing new and more effective bioactive compounds. dntb.gov.uamdpi.comnih.gov
Impact of Substituent Modifications on Pharmacological Activity
Table 1: Comparison of this compound Enantiomers
| Feature | S-Pazinaclone | R-Pazinaclone |
|---|---|---|
| Receptor Binding | Binds to GABA-A benzodiazepine receptor nih.govnih.gov | Does not bind to the receptor nih.govnih.gov |
| Pharmacological Activity | Active enantiomer nih.govnih.gov | Inactive enantiomer nih.govnih.gov |
| Steady-State AUC (8 mg dose) | ~127 ng ml⁻¹ h nih.govnih.gov | ~69 ng ml⁻¹ h nih.govnih.gov |
| Unbound Drug AUC (8 mg dose) | ~5.71 ng ml⁻¹ h nih.govnih.gov | ~5.73 ng ml⁻¹ h nih.govnih.gov |
This table summarizes the key differences in receptor binding and pharmacokinetic exposure between the S- and R-enantiomers of this compound based on clinical data.
The introduction of a methyl group is a common strategy in medicinal chemistry to optimize a drug's properties. mdpi.comnih.gov In the context of the isoindolinone scaffold, methylation at the C3 position has been explored to create novel analogs of this compound. mdpi.comnih.govresearchgate.net The synthesis of 3-methyl-Pazinaclone has been successfully reported. mdpi.com While specific binding data for this methylated analog is not detailed in the available literature, the rationale for such a modification is to potentially enhance properties like metabolic stability, potency, or selectivity. The "magic methyl" effect, as it is sometimes called in drug discovery, can induce conformational changes that lead to improved interactions with the target receptor. chemisgroup.us The development of synthetic pathways to access these methylated analogs is of significant interest for exploring new chemical space and designing more effective therapeutic agents. mdpi.comnih.gov
Table 2: Research on Methylated Analogs of this compound
| Modification | Synthetic Achievement | Rationale |
|---|
| 3-Methyl-Pazinaclone | Racemic synthesis achieved in five steps. mdpi.com | To explore the "magic methyl effect" and potentially improve pharmacological properties such as potency and selectivity. mdpi.comnih.gov |
This table outlines the reported synthesis of a methylated this compound analog and the general scientific reasoning for this structural modification.
Computational Approaches to QSAR Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com For ligands of the GABA-A receptor, like this compound, QSAR models can be powerful tools for predicting the affinity and activity of novel analogs, thereby guiding drug design and optimization. chemisgroup.us
These models are built using datasets of compounds with known activities and employ statistical methods like multiple linear regression (MLR) or machine learning algorithms such as support vector machine (SVM). nih.govmdpi.com The models identify key molecular descriptors (e.g., electronic, steric, and topological properties) that are critical for receptor interaction. mdpi.com A robust QSAR model, validated internally and externally, can serve as an effective screening tool to prioritize the synthesis of new compounds with a higher probability of success. nih.govmdpi.com While specific QSAR models exclusively for this compound are not publicly detailed, the principles have been widely applied to benzodiazepines and other GABA-A modulators. chemisgroup.us Such models are crucial for understanding the complex interplay between molecular structure and pharmacological function, enabling a more rational approach to the design of next-generation therapeutic agents. chemisgroup.usmdpi.com
Comparative SAR Studies with Related GABA-A Receptor Modulators
The therapeutic and side-effect profiles of GABA-A receptor modulators are intrinsically linked to their chemical structures and resulting affinities and efficacies at different GABA-A receptor subtypes. This compound, as a partial agonist, is noted for being more subtype-selective than traditional benzodiazepines, which contributes to its distinct pharmacological profile. wikipedia.orgchemeurope.comtocris.com The activity of this compound is known to be stereoselective, with the S-enantiomer being the active form that binds to the benzodiazepine receptor. nih.gov
Cyclopyrrolone Class Comparison
Within the cyclopyrrolone class, which includes this compound, zopiclone, and suriclone (B1681791), subtle structural modifications lead to significant differences in pharmacological activity. General SAR for the cyclopyrrolones indicates the importance of the methyl-4 piperazinyl carbonyl group and a chlorine atom on the pyridine (B92270) ring for activity.
A comparative in vitro study of zopiclone and suriclone revealed differences in their efficacy. Both compounds potently inhibit the binding of [3H]flumazenil, a benzodiazepine antagonist. However, their effects on muscimol-stimulated 36Cl- uptake, a measure of GABA-A receptor function, differ. Suriclone enhances this uptake, similar to diazepam, while zopiclone shows a much weaker effect, suggesting a lower intrinsic efficacy. This highlights a key SAR principle within the cyclopyrrolone class: minor changes to the core structure can significantly alter a compound's efficacy, transitioning it from a partial to a fuller agonist profile.
Cross-Class Comparison with Other "Z-Drugs"
A broader comparison with other non-benzodiazepine hypnotics, often referred to as "Z-drugs," such as the imidazopyridine zolpidem and the pyrazolopyrimidines zaleplon and indiplon (B1671879), further illuminates the structural basis for subtype selectivity. These compounds, while structurally distinct from cyclopyrrolones, also bind to the benzodiazepine site on the GABA-A receptor.
Research on various recombinant GABA-A receptor subtypes provides quantitative data on the efficacy of these compounds. For instance, the potencies of eszopiclone (the active S-enantiomer of zopiclone), zaleplon, and indiplon have been characterized at α1β2γ2 and α1β2γ3 receptor subtypes. Notably, zaleplon and indiplon exhibit reverse potency preferences for γ2 and γ3-containing receptors. Zaleplon is more potent at γ3-containing receptors, whereas indiplon shows higher potency at γ2-containing receptors. Eszopiclone, on the other hand, modulates γ3-containing receptors with reduced efficacy but without a significant loss of potency compared to γ2-containing receptors. nih.gov Zolpidem is well-known for its selectivity for the α1 subunit, which is linked to its sedative effects. nih.gov
This data underscores how the core scaffold (cyclopyrrolone, imidazopyridine, or pyrazolopyrimidine) and its substituents dictate the interaction with different GABA-A receptor subunit combinations, ultimately shaping the pharmacological profile of each drug. While detailed quantitative data for this compound across a wide array of receptor subtypes remains less publicly available, its characterization as a subtype-selective partial agonist aligns with the broader SAR trends observed among the non-benzodiazepine modulators, where structural variations are exploited to fine-tune efficacy and receptor subtype selectivity.
Interactive Data Table: Comparative Efficacy of "Z-Drugs" at Select GABA-A Receptor Subtypes
| Compound | Class | Receptor Subtype | EC50 (nM) |
| Eszopiclone | Cyclopyrrolone | α1β2γ2 | Data not specified |
| Eszopiclone | Cyclopyrrolone | α1β2γ3 | Data not specified |
| Zaleplon | Pyrazolopyrimidine | α1β2γ2 | ~200 |
| Zaleplon | Pyrazolopyrimidine | α1β2γ3 | ~50 |
| Indiplon | Pyrazolopyrimidine | α1β2γ2 | ~10 |
| Indiplon | Pyrazolopyrimidine | α1β2γ3 | ~45 |
| Zolpidem | Imidazopyridine | α1β2γ2 | Data not specified |
EC50 values represent the concentration of the drug that gives half-maximal response. Data sourced from a study by G. Richter et al. (2020). nih.gov
Advanced Analytical Methodologies for Pazinaclone Research
Chromatographic Techniques for Quantitative Analysis
Chromatography is a cornerstone for the separation and quantification of Pazinaclone (B1678564) and its metabolites, particularly for stereospecific analysis in biological matrices.
High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation
High-Performance Liquid Chromatography (HPLC) is a critical tool for the enantioselective determination of this compound and its active metabolite, M-II. nih.gov As this compound is a chiral molecule, separating its enantiomers is essential for pharmacokinetic and pharmacodynamic studies, given that only the (S)-enantiomers of this compound and its metabolite M-II exhibit significant binding to the benzodiazepine (B76468) receptor. nih.gov
A highly sensitive and specific HPLC method has been developed for the simultaneous measurement of the enantiomers of this compound and M-II in plasma. nih.gov This method involves an initial separation of the analytes from other metabolites using a conventional achiral reversed-phase column. Subsequently, the enantiomers are resolved using a combination of normal-phase and chiral-phase columns connected in series. nih.gov Fluorescence detection is employed for quantification, with excitation and emission wavelengths set at 328 nm and 367 nm, respectively. nih.gov This robust method achieves a lower quantitation limit of 0.5 ng/ml for each enantiomer in rat plasma, making it suitable for detailed pharmacokinetic and toxicokinetic studies. nih.gov Research in healthy human subjects has also relied on HPLC to measure serum and urine concentrations of this compound enantiomers. nih.gov
The table below summarizes the key parameters of a typical HPLC method for this compound enantiomer separation.
| Parameter | Specification | Source |
| Technique | High-Performance Liquid Chromatography (HPLC) | nih.gov |
| Columns | Achiral reversed-phase column followed by normal- and chiral-phase columns in series | nih.gov |
| Detection | Fluorescence | nih.gov |
| Excitation Wavelength | 328 nm | nih.gov |
| Emission Wavelength | 367 nm | nih.gov |
| Lower Limit of Quantitation | 0.5 ng/ml (in rat plasma) | nih.gov |
| Application | Enantioselective determination of this compound and its metabolite (M-II) | nih.gov |
Gas Chromatography (GC) for Volatile or Derivatized Analytes
While specific applications of Gas Chromatography (GC) for the routine analysis of this compound are not prominently featured in the literature, the technique remains a powerful tool in pharmaceutical analysis for specific contexts. openaccessjournals.com GC is optimally suited for compounds that are volatile or can be made volatile through a chemical derivatization process. mdpi.com
This compound is a relatively large and complex molecule with low volatility, making direct GC analysis challenging. wikipedia.org However, GC could be theoretically applied in this compound research in several ways. For instance, it could be used to analyze volatile organic impurities in the drug substance or to quantify volatile starting materials used in its synthesis. For the analysis of this compound itself or its non-volatile metabolites by GC, a derivatization step would be necessary. researchgate.net This process would involve reacting the analyte with a reagent to create a more volatile and thermally stable derivative suitable for GC separation. researchgate.net Techniques such as GC coupled with a mass spectrometer (GC-MS) could then provide high sensitivity and specificity. mdpi.com
Spectroscopic and Spectrometric Characterization
Spectroscopic methods are fundamental for determining the molecular structure of this compound and confirming its identity.
Mass Spectrometry (MS and MS/MS) for Structural Elucidation and Quantification
Mass Spectrometry (MS) is a vital technique for confirming the molecular weight of this compound and elucidating its structure through fragmentation analysis. The molecular formula of this compound is C₂₅H₂₃ClN₄O₄, corresponding to a molecular weight of approximately 478.93 g/mol . wikipedia.orgmedkoo.com In mass spectrometry, a molecule is ionized, and the mass-to-charge (m/z) ratio of the molecular ion is measured, which would be approximately 478.9 for this compound [M+H]⁺. medkoo.com
Tandem mass spectrometry (MS/MS) provides deeper structural insights by fragmenting the molecular ion and analyzing the resulting product ions. chemguide.co.uklibretexts.org While a detailed fragmentation pattern for this compound is not published, predictable cleavage sites can be inferred from its structure. Key fragmentations would likely include:
Cleavage of the amide bond connecting the isoindolinone moiety to the spiro-piperidine ring.
Fragmentation of the 1,4-dioxa-8-azaspiro[4.5]decane group.
Characteristic cleavages within the chloro-naphthyridine and isoindolinone ring systems.
By analyzing the m/z values of these fragments, the connectivity of the molecule can be pieced together, confirming the identity of the compound or identifying its metabolites and degradation products. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete determination of a molecule's structure in solution. Although specific NMR spectral data for this compound is not publicly available, the principles of NMR allow for a theoretical analysis of its structure. The this compound molecule contains a variety of distinct proton (¹H) and carbon (¹³C) environments that would be resolved in an NMR spectrum.
Key structural features that would be identified by NMR include:
Aromatic Protons: Signals corresponding to the protons on the substituted benzene (B151609) ring of the isoindolinone system and the chloro-1,8-naphthyridine ring system.
Aliphatic Protons: Resonances from the protons on the piperidine (B6355638) ring, the ethyl linker, and the dioxolane ring.
Chiral Center: The proton at the chiral carbon (C3 of the isoindolinone ring) would show a characteristic signal.
Carbonyl Carbons: The ¹³C NMR spectrum would show distinct signals for the lactam and amide carbonyl carbons at the lower field (downfield) region.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish the connectivity between protons and carbons, providing unambiguous confirmation of the complex this compound structure.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov An IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural components. Based on its structure, the following IR absorption bands would be expected:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Amide C=O Stretch | 1680–1630 |
| Lactam C=O Stretch | 1700–1660 |
| Aromatic C=C Stretch | 1600–1450 |
| C-N Stretch | 1350–1000 |
| C-O Stretch (Ether) | 1250–1050 |
| Aromatic C-H Stretch | 3100–3000 |
| Aliphatic C-H Stretch | 3000–2850 |
| C-Cl Stretch | 800–600 |
The presence of these specific bands provides a unique "fingerprint" for the molecule, confirming the existence of its key functional groups and serving as a rapid method for identity verification. nih.gov
Specialized Analytical Method Development for Preclinical Studies
Preclinical research on this compound has led to the development of highly specific analytical methods tailored to the unique properties of the compound and its metabolic products. These methods are essential for generating reliable data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models, which informs human studies.
Enantioselective Analytical Methods for Biological Samples
Due to this compound's chiral nature, with its pharmacological activity primarily residing in the S-enantiomer, the development of enantioselective analytical methods is critical. A sensitive and specific high-performance liquid chromatographic (HPLC) method has been established for the simultaneous determination of the enantiomers of this compound and its active metabolite, M-II, in biological samples such as rat plasma as well as human serum and urine. nih.govscispace.comwaters.com
The methodology typically involves an initial organic solvent extraction of this compound, its metabolite M-II, and an internal standard from the plasma. nih.gov This is followed by chromatographic separation. A notable approach utilizes a combination of an achiral reversed-phase column to separate the analytes from other metabolites, followed by a series connection of normal- and chiral-phase columns to resolve the enantiomers. nih.gov Fluorescence detection is employed for quantification, with specific excitation and emission wavelengths (e.g., 328 nm and 367 nm, respectively) providing high sensitivity. nih.gov
These methods have demonstrated high sensitivity, with reported lower limits of quantitation (LLOQ) as low as 0.5 ng/mL for each enantiomer in rat plasma and 0.1 ng/mL in human serum. nih.govscispace.com The robustness of these assays makes them suitable for detailed pharmacokinetic and toxicokinetic studies, including the investigation of potential chiral inversion, which for this compound, has been found to be minimal. nih.gov
Table 1: Characteristics of an Enantioselective HPLC Method for this compound and Metabolite M-II in Rat Plasma
| Parameter | Details | Source |
|---|---|---|
| Analytical Technique | High-Performance Liquid Chromatography (HPLC) | nih.gov |
| Sample Matrix | Rat Plasma | nih.gov |
| Analytes | Enantiomers of this compound and Metabolite M-II | nih.gov |
| Sample Preparation | Organic Solvent Extraction | nih.gov |
| Chromatographic Separation | Achiral reversed-phase column followed by normal- and chiral-phase columns in series | nih.gov |
| Detection Method | Fluorescence Detection | nih.gov |
| Excitation Wavelength | 328 nm | nih.gov |
| Emission Wavelength | 367 nm | nih.gov |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL for each analyte | nih.gov |
| Application | Enantioselective pharmacokinetic and toxicokinetic studies, chiral inversion studies | nih.gov |
Trace Analysis Techniques for Metabolites
The biotransformation of this compound results in the formation of various metabolites, which are often present at very low concentrations in biological matrices. The identification and quantification of these trace-level metabolites are essential for a comprehensive understanding of the drug's metabolic fate. While the primary active metabolite, M-II, is often analyzed alongside the parent compound, other minor metabolites also require sensitive detection methods.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and indispensable tool for the trace analysis and metabolite profiling of drugs like this compound. scispace.com This technique offers high sensitivity and selectivity, which are crucial for detecting and identifying metabolites present in the complex environment of biological samples. nih.govtechnologynetworks.com The process of metabolite profiling enables a thorough understanding of a drug's metabolic pathways. nih.gov
For comprehensive metabolite analysis, sample preparation techniques such as solid-phase extraction (SPE) are often employed to clean up the sample and concentrate the analytes before LC-MS/MS analysis. waters.comnih.gov In the case of this compound, it is known that its metabolites are excreted, in part, as glucuronide conjugates. scispace.comnih.gov Therefore, analytical methods for trace analysis must be capable of measuring these conjugated forms, often involving an enzymatic hydrolysis step (e.g., using β-glucuronidase) to cleave the conjugate and allow for the quantification of the parent metabolite. waters.com The development of such assays is a critical component of preclinical research, ensuring that a complete metabolic profile is established.
Table 2: Key Considerations for Trace Analysis of this compound Metabolites
| Aspect | Technique/Consideration | Rationale | Source |
|---|---|---|---|
| Primary Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High sensitivity and selectivity for detecting low-abundance metabolites in complex matrices. | scispace.comnih.govtechnologynetworks.com |
| Sample Preparation | Solid-Phase Extraction (SPE) | Removes interfering substances and concentrates analytes, improving detection limits. | waters.comnih.gov |
| Metabolite Conjugates | Analysis of Glucuronide Conjugates | This compound metabolites are excreted as conjugates; their measurement is key to a complete metabolic profile. | scispace.comnih.gov |
| Hydrolysis Step | Enzymatic Hydrolysis (e.g., with β-glucuronidase) | Cleaves glucuronide conjugates to allow for quantification of the aglycone metabolite. | waters.com |
Theoretical and Computational Approaches
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. arxiv.org This method is crucial for understanding the fundamental molecular recognition processes that govern the pharmacological activity of a drug. In the context of pazinaclone (B1678564), a modulator of the γ-aminobutyric acid type A (GABA-A) receptor, molecular docking simulations can elucidate the specific interactions between this compound and its binding site on the receptor.
The GABA-A receptor is a pentameric ligand-gated ion channel, and the binding site for benzodiazepine-like compounds, including this compound, is located at the interface between the α and γ subunits. nih.gov Docking studies involve placing the 3D structure of this compound into the 3D model of the GABA-A receptor's binding pocket. The simulation then samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on the calculated binding affinity. nih.gov
Key interactions that are typically analyzed in docking simulations of ligands with the GABA-A receptor include:
Hydrogen Bonds: These are critical for the specific recognition and binding of the ligand. For instance, hydrogen bonds can form between the functional groups of this compound and the amino acid residues of the receptor's binding pocket, such as histidine and threonine. nih.gov
Electrostatic Interactions: The distribution of charges on both the ligand and the receptor influences their interaction and the stability of the complex. researchgate.net
Hydrophobic Interactions: The nonpolar parts of the ligand and the receptor tend to cluster together, which is a major driving force for binding in an aqueous environment.
The results of molecular docking simulations are often presented in a table that summarizes the predicted binding energies and the key interacting residues.
| Interaction Type | Potential Interacting Residues in GABA-A Receptor |
| Hydrogen Bond Acceptor | α1-His101, γ2-Thr142 |
| Hydrogen Bond Donor | γ2-Tyr58 |
| Hydrophobic/Van der Waals | α1-Tyr159, α1-Val202, γ2-Met130 |
This table represents a hypothetical output based on typical molecular docking studies of ligands at the benzodiazepine (B76468) binding site of the GABA-A receptor. The specific interactions for this compound would require a dedicated computational study.
Molecular Dynamics Simulations of this compound-Receptor Complexes
While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, thus providing insights into the flexibility of the receptor and the stability of the ligand's binding mode. mdpi.com
For a this compound-GABA-A receptor complex, an MD simulation would typically be performed for a duration of nanoseconds to microseconds. nih.gov The simulation would track the movements of the ligand within the binding site, the conformational changes in the receptor upon ligand binding, and the network of interactions that stabilize the complex. nih.gov
Key parameters analyzed during an MD simulation include:
Root Mean Square Fluctuation (RMSF): This identifies the flexible regions of the protein by measuring the fluctuation of individual amino acid residues. mdpi.com
Radius of Gyration (Rg): This parameter provides information about the compactness of the protein structure. mdpi.com
Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the receptor over time, highlighting the most persistent and important interactions.
The insights gained from MD simulations are crucial for validating the binding poses predicted by molecular docking and for understanding the allosteric mechanisms through which ligands like this compound modulate the function of the GABA-A receptor.
| Simulation Parameter | Typical Observation | Significance |
| RMSD of Receptor Backbone | Stable plateau after an initial increase | Indicates the receptor has reached equilibrium and the simulation is stable. |
| RMSF of Binding Site Residues | Low fluctuations | Suggests a stable binding pocket and tight interaction with the ligand. |
| Ligand RMSD | Stable within the binding pocket | Confirms a stable binding mode of this compound. |
| Hydrogen Bond Occupancy | High percentage for specific interactions | Identifies the key and persistent hydrogen bonds for ligand binding. |
This table illustrates the type of data and interpretations derived from a typical molecular dynamics simulation study.
Pharmacophore Modeling for De Novo Ligand Design
Pharmacophore modeling is a powerful technique used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model represents the key interaction points between a ligand and its target receptor, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. nih.gov
This approach can be either ligand-based, where the model is derived from a set of known active molecules, or structure-based, where the model is generated from the ligand-receptor complex. nih.gov For this compound and the GABA-A receptor, a structure-based pharmacophore model could be developed from the docked conformation of this compound within the receptor's binding site.
Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual libraries of chemical compounds to identify new molecules that match the pharmacophoric features. nih.gov This process, known as virtual screening, can significantly accelerate the discovery of novel ligands with potentially improved properties. Furthermore, the pharmacophore model can guide the de novo design of new molecules, where novel chemical scaffolds are designed to fit the pharmacophore and, by extension, the receptor's binding site. mlsb.io
| Pharmacophoric Feature | Description | Potential Role in GABA-A Receptor Binding |
| Hydrogen Bond Acceptor (HBA) | A Lewis base capable of accepting a hydrogen bond. | Interacting with donor residues like α1-His101. |
| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen atom to a hydrogen bond. | Interacting with acceptor residues in the binding pocket. |
| Hydrophobic (HY) | A nonpolar group that forms hydrophobic interactions. | Fitting into hydrophobic pockets within the receptor. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system. | Participating in π-π stacking or other aromatic interactions. |
This table outlines the common pharmacophoric features and their potential relevance for designing new ligands for the GABA-A receptor, based on the principles of pharmacophore modeling.
In Silico Prediction of Molecular Descriptors and Biological Activities
In silico methods are widely used to predict the physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity (ADMET) of drug candidates. mdpi.com These predictions are based on the molecular structure of the compound and are often derived from quantitative structure-activity relationship (QSAR) models. arxiv.org
QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. arxiv.org To build a QSAR model, a set of molecules with known activities is used as a training set. For each molecule, a variety of molecular descriptors are calculated, which are numerical representations of the chemical and physical characteristics of the molecule. mdpi.com These descriptors can include:
Constitutional descriptors: Molecular weight, number of atoms, etc.
Topological descriptors: Describing the connectivity of atoms.
Geometrical descriptors: Related to the 3D structure of the molecule.
Physicochemical descriptors: Such as logP (lipophilicity), polar surface area (PSA), and solubility.
By applying statistical methods, a relationship is established between these descriptors and the biological activity. arxiv.org For this compound, QSAR models could be developed to predict its affinity for the GABA-A receptor or to optimize its ADMET properties. In silico predictions are valuable for prioritizing compounds for synthesis and experimental testing, thereby reducing the cost and time of drug development. mdpi.com
| Molecular Descriptor | Predicted Value (Hypothetical) | Significance for Drug-Likeness |
| Molecular Weight ( g/mol ) | < 500 | Adherence to Lipinski's Rule of Five |
| LogP (octanol-water partition coefficient) | < 5 | Indicates good membrane permeability |
| Number of Hydrogen Bond Donors | < 5 | Adherence to Lipinski's Rule of Five |
| Number of Hydrogen Bond Acceptors | < 10 | Adherence to Lipinski's Rule of Five |
| Polar Surface Area (Ų) | < 140 | Related to cell permeability |
This table provides examples of commonly predicted molecular descriptors and their hypothetical values for a drug-like molecule such as this compound, based on established guidelines like Lipinski's Rule of Five.
Comparative Preclinical Studies with Other Gabaergic Compounds
Comparison with Classical Benzodiazepine (B76468) Full Agonists in Animal Models
In preclinical animal models, pazinaclone (B1678564) demonstrates a pharmacological profile that is in some ways similar to classical benzodiazepine (BZD) full agonists like diazepam and alprazolam, exhibiting both anxiolytic and sedative properties. bionity.commedkoo.comwikipedia.org However, a key distinction lies in its nature as a partial agonist, which results in a notable separation of these effects. At lower doses, this compound produces relatively selective anxiolytic effects, while sedative and motor-impairing effects only become prominent at higher doses. bionity.commedkoo.comwikipedia.org
A significant finding from animal studies is this compound's reduced propensity to cause amnesia compared to full BZD agonists. bionity.commedkoo.com For instance, studies in rats have shown that this compound does not impair acquisition or working memory at anxiolytically effective doses, a common side effect associated with classical benzodiazepines. scispace.com While both this compound and alprazolam produce dose-related impairments in performance tasks, some studies in human volunteers have suggested these impairments can be greater with this compound on specific tasks. researchgate.net The anxiolytic effects of this compound in animal models can be blocked by the benzodiazepine receptor antagonist flumazenil, confirming its action at the BZD binding site. scispace.com
| Preclinical Parameter | This compound (Partial Agonist) | Classical Benzodiazepines (e.g., Diazepam, Alprazolam) (Full Agonist) |
|---|---|---|
| Anxiolytic Activity | Effective in anti-conflict and elevated plus-maze tests. scispace.com | Highly effective in standard anxiolytic models. nih.govresearchgate.net |
| Sedation/Motor Impairment | Occurs at doses higher than those required for anxiolysis. bionity.com | Sedative and motor-impairing effects often overlap with anxiolytic doses. nih.gov |
| Amnestic Effects | Reduced or absent at anxiolytic doses in animal models. bionity.comscispace.com | Known to cause significant learning and memory impairment. nih.gov |
| Mechanism | Partial agonist at the GABA-A benzodiazepine receptor site. medkoo.com | Full agonist at the GABA-A benzodiazepine receptor site. wikipedia.org |
Comparison with Other Cyclopyrrolone Derivatives
This compound belongs to the cyclopyrrolone chemical class, which also includes the well-known hypnotic agent zopiclone (B121070) and the anxiolytic suriclone (B1681791). bionity.commedkoo.comnih.gov While they share a common chemical scaffold and all interact with the GABA-A receptor complex, their preclinical and clinical profiles differ, reflecting distinct interactions with the receptor. nih.gov
Zopiclone is primarily characterized by its potent hypnotic effects and is used for the treatment of insomnia. nih.govnih.gov In contrast, this compound was developed to be a non-sedating anxiolytic. bionity.com Suriclone, another member of this family, also demonstrates potent anxiolytic properties in preclinical models. researchgate.netnih.gov The differentiation within the cyclopyrrolone class highlights how subtle changes in chemical structure can significantly alter the pharmacological profile, shifting the primary activity from hypnotic (zopiclone) to anxiolytic (this compound, suriclone). Although they bind to the same receptor complex, evidence suggests that cyclopyrrolones may induce different conformational changes in the receptor compared to benzodiazepines. nih.gov
| Compound | Chemical Class | Primary Preclinical/Clinical Profile | Key Differentiating Feature |
|---|---|---|---|
| This compound | Cyclopyrrolone | Anxiolytic with less sedation at therapeutic doses. bionity.comwikipedia.org | Developed as a selective anxiolytic. scispace.com |
| Zopiclone | Cyclopyrrolone | Hypnotic/Sedative. nih.govnih.gov | Primarily used for insomnia; strong sedative properties. nih.gov |
| Suriclone | Cyclopyrrolone | Anxiolytic. researchgate.netnih.gov | Possesses potent anxiolytic properties. nih.gov |
Comparison with Other Non-Selective Partial Agonists
This compound is part of a broader class of non-selective partial agonists at the benzodiazepine site, which also includes compounds like bretazenil (B1667780). wikipedia.org This class of drugs was developed based on the hypothesis that partial agonism, as opposed to the full agonism of classical benzodiazepines, could achieve a more favorable therapeutic window, providing anxiolysis with a reduced incidence of sedation, amnesia, and dependence liability. nih.govwikipedia.org
Preclinical studies supported this hypothesis. Like this compound, bretazenil was shown in animal models to produce anxiolytic effects with significantly less incapacitation compared to diazepam. nih.gov These compounds can occupy a substantial portion of benzodiazepine receptors without eliciting a maximal physiological response. nih.gov This intrinsic property is believed to underlie the separation between anxiolytic and sedative effects. However, despite promising preclinical data, partial agonists like this compound and bretazenil did not achieve widespread clinical success for a variety of reasons. wikipedia.org
| Pharmacological Profile | Non-Selective Partial Agonists (e.g., this compound, Bretazenil) | Classical Full Agonists (e.g., Diazepam) |
|---|---|---|
| Receptor Efficacy | Partial; does not elicit maximal response even at full receptor occupancy. bionity.comnih.gov | Full; elicits maximal physiological response. wikipedia.org |
| Anxiolytic vs. Sedative Effect | Demonstrates a clear separation, with anxiolysis at lower doses. bionity.comnih.gov | Effects often overlap, with sedation occurring at therapeutic anxiolytic doses. nih.gov |
| Side Effect Profile (Preclinical) | Reduced motor impairment and amnesia compared to full agonists. scispace.comwikipedia.org | Higher incidence of sedation, motor impairment, and amnesia. nih.gov |
Evaluation of Functional Selectivity Against Reference Compounds in Preclinical Assays
The distinct profile of this compound is rooted in its functional selectivity as a partial agonist at different GABA-A receptor subtypes. bionity.comwikipedia.org The GABA-A receptor family is diverse, with different subtypes mediating distinct pharmacological effects. It is widely accepted that activity at the α1 subtype is primarily responsible for sedation, while activity at the α2 and α3 subtypes is linked to anxiolysis. nih.gov
This compound is more subtype-selective than most classical benzodiazepines, which are typically non-selective full agonists across α1, α2, α3, and α5 subtypes. bionity.comwikipedia.orgnih.gov this compound's partial agonism results in lower intrinsic efficacy, particularly at the α1 subtype, which is thought to account for its reduced sedative potential at anxiolytic doses. This profile contrasts with full agonists that strongly modulate all sensitive subtypes, leading to a mixture of effects. It also differs from newer experimental compounds designed to be highly selective agonists at only the α2/α3 subtypes while having no efficacy at the α1 subtype. nih.gov this compound's activity is dependent on its stereochemistry, with only the S-enantiomer of the parent drug and its active metabolite binding to the benzodiazepine receptor. nih.govnih.gov
| Compound Type | Example(s) | Typical Action at α1 Subtype (Sedation) | Typical Action at α2/α3 Subtypes (Anxiolysis) | Resulting Preclinical Profile |
|---|---|---|---|---|
| Classical Full Agonist | Diazepam | High Efficacy. nih.gov | High Efficacy. nih.gov | Anxiolytic, but with prominent sedation and amnesia. nih.gov |
| Non-Selective Partial Agonist | This compound, Bretazenil | Lower Efficacy (Partial Agonist). bionity.comwikipedia.org | Sufficient Efficacy for Anxiolysis (Partial Agonist). bionity.comwikipedia.org | Anxiolytic with reduced sedation at therapeutic doses. bionity.comnih.gov |
| Subtype-Selective Agonist | TPA023 (Experimental) | No Efficacy. nih.gov | Partial Agonist Efficacy. nih.gov | Anxiolytic with no sedative action in preclinical models. nih.gov |
Future Directions in Pazinaclone Research
Development of Novel GABA-A Receptor Subtype-Selective Ligands based on Pazinaclone (B1678564) Scaffold
The primary inhibitory neurotransmitter in the brain, γ-aminobutyric acid (GABA), exerts its effects through GABA-A receptors, which are complex pentameric structures assembled from a pool of 19 different subunits (e.g., α, β, γ). nih.govnih.govnih.gov This diversity results in a multitude of receptor subtypes with distinct localizations and functions throughout the central nervous system. nih.govnih.gov While classical benzodiazepines modulate these receptors non-selectively, leading to a broad range of effects, this compound exhibits a degree of subtype selectivity. wikipedia.org
Future research is intensely focused on using the this compound chemical structure as a template to design novel ligands with much higher selectivity for specific GABA-A receptor subtypes. The rationale is that different subtypes mediate distinct therapeutic and side effects. nih.gov For instance, developing a ligand that preferentially targets α2 or α3-containing receptors could yield potent anxiolytic effects without the sedation associated with α1 subunit modulation. nih.govnih.govnih.gov The process involves the strategic modification of the this compound scaffold, such as the introduction of methyl groups, a technique known to optimize properties like target selectivity. mdpi.com By creating a library of such derivatives, researchers aim to identify compounds that can precisely engage with a single receptor subtype, paving the way for more targeted therapies.
Exploration of Allosteric Modulators with Enhanced Subtype Specificity
Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) agonist binding site, thereby altering the receptor's response to the agonist. nih.govwikipedia.org this compound functions as a partial agonist, a form of positive allosteric modulator (PAM), at the benzodiazepine (B76468) binding site of the GABA-A receptor. wikipedia.orgnih.govwikipedia.org These modulators increase the efficiency of GABA, for instance, by increasing the frequency of the chloride channel opening, which hyperpolarizes the neuron and reduces its excitability. wikipedia.orgnih.gov
A significant future direction is the exploration and development of new allosteric modulators derived from the this compound structure that exhibit superior subtype specificity. nih.gov The goal is to create PAMs that are finely tuned to interact with only one or a select few of the numerous GABA-A receptor subtypes. frontiersin.org Enhanced specificity is the key to separating desired clinical outcomes, such as anxiolysis or anticonvulsant activity, from undesirable side effects like sedation, amnesia, and the potential for dependence. nih.govfrontiersin.org Research in this area leverages the growing understanding of how different subunit combinations (e.g., α1β2γ2 vs. α5β3γ2) influence the pharmacological effects of ligands, aiming to design molecules that fit precisely into the allosteric sites of specific receptor isoforms. nih.govnih.govfrontiersin.org
Advancements in Asymmetric Synthesis for this compound and its Enantiomers
Many drug molecules, including this compound, are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. nih.gov Often, only one of these enantiomers is responsible for the desired pharmacological activity, while the other may be inactive or contribute to side effects. nih.gov In the case of this compound and its active metabolite, M-II, studies have shown that the S-enantiomers are the ones that actively bind to the benzodiazepine receptor. nih.govscispace.com
Consequently, a critical area of future research lies in advancing the methods of asymmetric synthesis. This chemical technique aims to selectively produce a single enantiomer of a chiral compound. mdpi.com Recent studies have reported the successful enantioselective synthesis of novel 3-methylated analogs of this compound, achieving high enantiomeric purity (94% enantiomeric excess) through methods like asymmetric phase transfer catalysis. mdpi.com The development of such scalable and efficient synthetic routes is paramount. It allows for the production of the pharmacologically active S-enantiomer in sufficient quantities for further research and potential development, avoiding the complications of administering a racemic mixture (a 50:50 mix of both enantiomers). mdpi.com Furthermore, sensitive analytical techniques, such as high-performance liquid chromatography (HPLC), have been developed to separate and quantify these enantiomers, which is essential for detailed pharmacokinetic studies. nih.gov
Table 1: Synthesis of 3-Methyl-Pazinaclone Analog A summary of a reported multi-step synthesis process for a novel analog.
| Parameter | Value/Description | Source |
|---|---|---|
| Target Compound | 3-Methyl-Pazinaclone | mdpi.com |
| Synthesis Type | Racemic | mdpi.com |
| Number of Steps | 5 | mdpi.com |
| Overall Yield | 39% | mdpi.com |
| Key Reaction | Palladium-catalyzed Buchwald–Hartwig reaction | mdpi.com |
Design and Synthesis of Derivatives to Target Specific GABA-A Subtypes for Research Purposes
Beyond direct therapeutic goals, the this compound scaffold is an invaluable tool for basic neuroscience research. A key future direction is the design and synthesis of a diverse portfolio of this compound derivatives specifically intended for use as research probes. nih.gov These bespoke molecules are crafted to selectively bind to, and either activate or block, individual GABA-A receptor subtypes. nih.gov
By making systematic, stepwise modifications to the this compound skeleton, chemists can generate a series of new compounds. mdpi.comnih.gov These derivatives are then tested for their activity at various recombinant GABA-A receptor subtypes that have been expressed in cell systems like Xenopus oocytes or human embryonic kidney (HEK) cells. nih.govnih.gov A derivative that demonstrates high affinity and selectivity for a single subtype, for example, the α5-containing receptor, becomes a powerful molecular probe. johnshopkins.edu Researchers can use this probe in subsequent experiments to investigate the precise physiological and pathological roles of that specific receptor subtype in complex processes like learning, memory, and anxiety. nih.govjohnshopkins.edu
Investigation of Unexplored Pharmacological Targets for this compound Analogs
While the primary and well-established pharmacological target of this compound is the benzodiazepine binding site on the GABA-A receptor, the versatility of its isoindolinone core structure opens up avenues for exploring other potential targets. wikipedia.orgmdpi.com The isoindolinone pharmacophore is present in a range of bioactive compounds that interact with different systems, including dopamine (B1211576) D4 ligands. mdpi.com
Future research may therefore involve screening this compound analogs against a wider array of biological targets. While the current scaffold is highly optimized for GABA-A, structural modifications could alter its binding profile, potentially leading to compounds with affinity for entirely different receptor systems, such as glutamate, endocannabinoid, or various neuropeptide receptors. nih.gov Another possibility is that derivatives could interact with novel binding sites on the GABA-A receptor itself, beyond the classical benzodiazepine site, such as the α+β− interface. nih.gov This exploratory research could uncover unexpected therapeutic applications for this compound-based compounds and broaden their utility in pharmacology.
Refinement of Preclinical Assessment Methodologies for GABAergic Compounds
The translation of preclinical findings for GABAergic compounds into clinical success has been challenging. nih.govresearchgate.net Therefore, a crucial area of future work is the refinement of the methodologies used to assess these compounds before they reach human trials. This involves developing more predictive and sophisticated preclinical models.
Key advancements include the widespread use of human recombinant GABA-A receptors expressed in vitro in cell lines (e.g., HEK293 cells). frontiersin.orgnih.govnih.gov These systems allow for high-throughput screening and precise characterization of a compound's potency and selectivity across a panel of specific human receptor subtypes, using techniques like two-electrode voltage clamp electrophysiology and fluorescence-based membrane potential assays. frontiersin.orgnih.gov In animal studies, the use of transgenic "knock-in" mice, in which specific GABA-A receptor subunits are mutated to be insensitive to benzodiazepine-site modulators, provides a powerful tool to confirm that a drug's effects are mediated through a specific subtype. nih.gov Improving these assessment tools is vital for making better predictions about a compound's likely efficacy and side-effect profile in humans, thereby de-risking the drug development process. youtube.com
Elucidation of GABA-A Receptor Biology Using this compound Derivatives as Probes
The immense structural diversity of GABA-A receptors, arising from the combination of 19 different subunits, presents a major challenge in understanding the specific roles of each receptor subtype. nih.govnih.govnih.gov A significant future direction is to use highly selective this compound derivatives as chemical probes to dissect this complexity.
By developing a derivative that interacts exclusively with one specific receptor subtype (e.g., those containing an α6 subunit), researchers can use it to map the neuroanatomical distribution of these receptors and investigate their function in specific brain circuits. nih.govresearchgate.net This approach helps to answer fundamental questions in neurobiology, such as which receptor subtypes are responsible for mediating phasic (synaptic) versus tonic (extrasynaptic) inhibition, and how their dysfunction contributes to various neuropsychiatric disorders. nih.govfrontiersin.org Ultimately, using these precision tools to elucidate the biology of GABA-A receptors validates (or invalidates) specific subtypes as viable targets for future drug development, guiding the creation of the next generation of GABAergic medicines. nih.govnih.gov
Q & A
Q. What are the key molecular interactions of Pazinaclone with SARS-CoV-2 Mpro protease, and how do they inform experimental validation?
this compound exhibits a docking score of –11.5 kcal/mol and predicted IC50 of 0.48 µM against SARS-CoV-2 Mpro protease. Its binding mode involves hydrogen bonds with Gly-143, Cys-145, Ser-144, Asn-142, and Glu-166; van der Waals interactions with Leu-27, Leu-141, His-163, and His-164; and π-interactions with His-41 . To validate these computational findings, researchers should employ surface plasmon resonance (SPR) assays to measure binding kinetics and competitive inhibition assays using fluorogenic substrates. Molecular dynamics simulations (≥100 ns) can further assess stability of the protein-ligand complex under physiological conditions .
Q. How does this compound’s enantiomeric structure influence its pharmacological activity, and what analytical methods are critical for characterization?
this compound’s anxiolytic activity is linked to its stereochemistry, as enantiomers may exhibit divergent binding affinities at GABAA receptors. Researchers should utilize chiral high-performance liquid chromatography (HPLC) or capillary electrophoresis to separate enantiomers. Pharmacological assays (e.g., electrophysiological recordings of GABA-induced chloride currents in neuronal cell lines) can quantify partial agonist activity. Nuclear magnetic resonance (NMR) and X-ray crystallography are recommended for resolving 3D structural conformations .
Q. What in vitro assays are recommended to validate this compound’s binding affinity and selectivity across targets?
A tiered approach is advised:
- Primary screening : Radioligand displacement assays (e.g., [³H]-flumazenil for GABAA receptor binding).
- Secondary profiling : Counter-screening against off-target receptors (e.g., serotonin 5-HT1A, dopamine D2) to assess selectivity.
- Functional assays : Calcium flux or cAMP modulation assays in HEK293 cells expressing recombinant receptors .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking scores and experimental IC50 values for this compound?
Discrepancies may arise from solvation effects, protein flexibility, or assay conditions. Mitigation strategies include:
- Re-docking studies : Use ensemble docking with multiple protein conformations from molecular dynamics trajectories.
- Experimental controls : Validate protease activity under varying pH (6.5–8.0) and ionic strength (50–200 mM NaCl).
- Data triangulation : Cross-validate results with isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters .
Q. What strategies optimize the enantioselective synthesis of this compound analogs for structure-activity relationship (SAR) studies?
Scalable enantioselective synthesis can be achieved via:
- Chiral catalysts : Rh(II)-based relay catalysis for constructing isoindolinone cores with >90% enantiomeric excess (ee).
- Modular substitutions : Introduce methyl groups at the 3-position of the naphthyridine ring to enhance metabolic stability.
- Green chemistry : Use continuous-flow reactors to improve yield (≥75%) and reduce solvent waste .
Q. How should researchers design studies to assess this compound’s off-target effects and potential therapeutic repurposing?
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Use chemoproteomics (e.g., affinity-based protein profiling) to identify off-targets.
- Novelty : Prioritize understudied targets (e.g., kappa-opioid receptors) linked to anxiety disorders.
- Ethical considerations : Adhere to NIH guidelines for in vivo neurobehavioral studies (e.g., forced swim test in rodents) .
Methodological Guidelines
- Data contradiction analysis : Apply dialectical frameworks to distinguish principal contradictions (e.g., computational vs. experimental IC50) from secondary factors (e.g., assay variability) .
- Experimental design : Use PICO (Population: SARS-CoV-2 Mpro; Intervention: this compound; Comparison: Known inhibitors; Outcome: IC50) for hypothesis-driven studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
